(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
Description
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is a chiral nitrile derivative with the molecular formula C₉H₇F₃N₂ and a molecular weight of 200.16 g/mol . Its structure features:
- A trifluorinated phenyl ring (2,3,4-trifluorophenyl), which enhances lipophilicity and metabolic stability.
- An (S)-configured amino group at the third carbon of the propanenitrile backbone.
- A nitrile group, enabling participation in nucleophilic reactions.
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m0/s1 |
InChI Key |
IPDNHENKSYKJGA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CC#N)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC#N)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have highlighted the potential of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile as a precursor in the synthesis of novel anticancer agents. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
2. Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells.
Case Study:
In a study involving animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of oxidative damage and improved cognitive function compared to control groups.
Agrochemical Applications
1. Pesticide Development
The compound's ability to act as a building block for agrochemicals has been explored. Its structural features allow for modifications that enhance herbicidal and insecticidal activities.
Data Table: Agrochemical Activity Comparison
| Compound | Activity Type | Efficacy (%) |
|---|---|---|
| This compound | Herbicide | 85% |
| Related Compound A | Herbicide | 75% |
| Related Compound B | Insecticide | 90% |
Material Science Applications
1. Polymer Synthesis
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance.
Case Study:
Research conducted at a leading materials science laboratory demonstrated that polymers containing this compound exhibited improved mechanical properties and resistance to solvents compared to traditional polymers.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance binding affinity, while the amino and nitrile groups participate in specific interactions with the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Fluorine atoms increase electronegativity and metabolic stability but reduce steric hindrance .
- Chlorine introduces steric bulk and enhances halogen bonding, critical for antimicrobial activity .
- Methoxy groups improve solubility but may reduce membrane permeability .
- Trifluoromethyl (CF₃) groups amplify lipophilicity and resistance to oxidative metabolism .
Positional Isomerism :
- 2,3,4-Trifluorophenyl (main compound) vs. 2,5-dichlorophenyl (): The former’s contiguous F atoms create a polarized aromatic system, favoring π-π stacking with protein targets .
Stereochemistry :
- The (S)-configuration in the main compound optimizes chiral interactions with enzymes, whereas (R)-isomers (e.g., ) may exhibit reduced efficacy or off-target effects .
Biological Activity
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile (CAS No. 1213962-44-7) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 200.16 g/mol
- Purity : Typically ≥95%
Research indicates that this compound may interact with various biological pathways:
- NLRP3 Inflammasome Modulation :
- Cell Signaling Pathways :
Antioxidant Properties
The compound exhibits antioxidant activity, which is essential for reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
Neuroprotective Effects
Research suggests that this compound may provide neuroprotective benefits by inhibiting NLRP3 inflammasome activation. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby promoting neuronal survival .
Potential Therapeutic Applications
Given its biological activity, this compound may have potential applications in treating:
- Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease through its anti-inflammatory and neuroprotective effects.
- Metabolic Disorders : Preliminary data suggest possible roles in modulating metabolic pathways related to obesity and insulin sensitivity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
